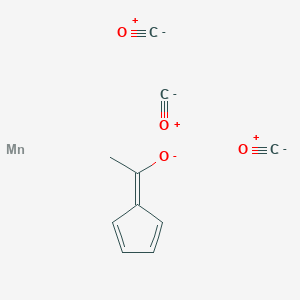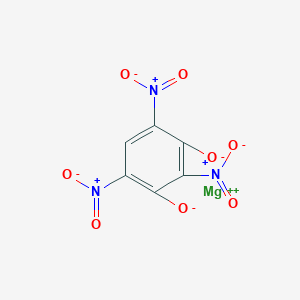
N-Benzyltrimethylsilylamine
Overview
Description
N-Benzyltrimethylsilylamine is an organosilicon compound with the molecular formula C₁₀H₁₇NSi. It is characterized by the presence of a benzyl group attached to a trimethylsilyl amine. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyltrimethylsilylamine can be synthesized through the reaction of benzylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction is as follows:
C6H5CH2NH2+ClSi(CH3)3→C6H5CH2N[Si(CH3)3
Properties
IUPAC Name |
1-phenyl-N-trimethylsilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVONARZNQIKMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333876 | |
| Record name | N-Benzyltrimethylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14856-79-2 | |
| Record name | N-Benzyltrimethylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyltrimethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Benzyltrimethylsilylamine sometimes preferred over other lithium amides in organic synthesis?
A1: this compound offers advantages as a less basic lithium amide compared to other options. This characteristic allows for enhanced regioselectivity in reactions. For example, when applied to α,β-unsaturated esters, lithium N-Benzyltrimethylsilylamide exhibits regioselective conjugate addition. [] This selectivity makes it a valuable reagent for achieving specific reaction outcomes.
Q2: How does this compound react with bis(η5:η1-pentafulvene)titanium complexes?
A2: Research has shown that this compound, when reacted with bis(η5:η1-adamantylidene)titanium (a specific type of bis(η5:η1-pentafulvene)titanium complex), leads to the formation of titanaaziridines. [] This reaction pathway is observed specifically with N-methylanilines, N-benzylphenylamine, and N-benzyltrimethylsilylamines. These findings highlight the versatility of this compound in facilitating the synthesis of various organometallic compounds.
Q3: Are there any strategies to enhance the reactivity of N-Benzyltrimethylsilylamide with certain substrates?
A3: Yes, converting N-Benzyltrimethylsilylamide into its corresponding cuprate form has been shown to increase both selectivity and reactivity towards enoates. [] This modification demonstrates how strategic derivatization of N-Benzyltrimethylsilylamide can be employed to fine-tune its reactivity and achieve desired synthetic outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)









